![molecular formula C11H11ClO B033962 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride CAS No. 110808-69-0](/img/structure/B33962.png)
5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydronaphthalene derivatives often involves multi-step chemical reactions. For instance, the synthesis of 5-phenyl-1,2,3,4-tetrahydronaphthalene derivatives, which share a similar tetrahydronaphthalene core, involves a two-stage synthesis reaction. These compounds are initially prepared through a series of reactions, followed by characterization using techniques such as NMR spectroscopy and HPLC to ensure purity and structural integrity (Pietrzak & Bajorek, 2013).
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives is complex and varies based on the substituents attached to the core structure. X-ray crystallography studies provide insights into the conformation and stereochemistry of these molecules. For example, the structure of certain tetrahydronaphthalene derivatives has been solved, revealing unique conformations and stereochemistries crucial for their chemical behavior and reactivity (Mague et al., 2014).
Chemical Reactions and Properties
Tetrahydronaphthalene derivatives undergo various chemical reactions, depending on their functional groups. For instance, the reactivity of a tetrahydronaphthalene Mn(CO)3 complex with different nucleophiles has been studied, showing the formation of α-position adducts and providing insights into the compound's chemical properties (Lee et al., 1995).
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride are currently unknown .
Mode of Action
Given its structural similarity to other carbonyl chloride compounds, it may act as an electrophile, reacting with nucleophilic sites in biological molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As research progresses, we can expect to gain more insight into these effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIAUXKXOZCTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372971 | |
Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |
CAS RN |
110808-69-0 | |
Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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